2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a methanesulfonyl group, which enhances its reactivity and biological activity. The molecular structure is characterized by a pyrimidine ring substituted with a phenyl group and a carbonitrile functional group, contributing to its diverse chemical properties.
This compound can be synthesized through various organic reactions, primarily involving the reaction of 4-phenylpyrimidine-5-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The synthesis typically occurs in organic solvents like dichloromethane under controlled conditions to optimize yield and purity .
2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile is classified as an organic compound within the category of pyrimidines. Its structure includes functional groups that classify it as both a sulfonamide and a nitrile, which are significant in pharmacological applications.
The synthesis of 2-(methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile generally follows multi-step organic reactions. A common method involves:
The industrial production may utilize continuous flow reactors to enhance efficiency. Purification methods such as recrystallization or chromatography are often employed to achieve the desired product quality .
The molecular formula for 2-(methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile is , with a molecular weight of 259.29 g/mol. The compound's structure can be represented by the following data:
| Property | Data |
|---|---|
| CAS Number | 89079-63-0 |
| IUPAC Name | 2-methylsulfonyl-4-phenylpyrimidine-5-carbonitrile |
| InChI | InChI=1S/C12H9N3O2S/c1-18(16,17)12... |
| InChI Key | ZVLRNLARLDRPFC-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
The structural data indicates a complex arrangement that allows for various chemical interactions, particularly due to the presence of the methanesulfonyl group and the nitrile functionality.
2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile largely depends on its application in medicinal chemistry. It may act by inhibiting specific enzymes or modulating receptor activity, particularly those involved in inflammatory processes or microbial growth .
The compound is typically characterized by its melting point, solubility, and stability under various conditions. Specific physical properties include:
Key chemical properties include:
2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile has several notable applications:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: